molecular formula C11H17NO5 B1416755 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid CAS No. 885274-97-5

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

Cat. No. B1416755
M. Wt: 243.26 g/mol
InChI Key: RXQOYWPKMIGNRC-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as 1-Boc-4-piperidinecarboxylic Acid and 1-(tert-Butoxycarbonyl)isonipecotic Acid .


Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” has been investigated using DFT/6-311++G (d,p) as the basis set level -B3LYP approach for the gas phase, polar aprotic, and protic solvents phases .


Chemical Reactions Analysis

The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid substance at 20 degrees Celsius .

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Synthesis in Organic Chemistry

    • Research highlights the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates and their derivatives, emphasizing the quantitative yield of cis isomers and the transformation into trans isomers through the Mitsunobu reaction and alkaline hydrolysis (Boev et al., 2015).
  • Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles

    • The study discusses the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity (Moskalenko & Boev, 2014).
  • Alkylation and Synthesis of Piperidine Derivatives

    • The paper presents the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reaction with BrCH2CH=CRR’ to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as precursors for diverse piperidine derivatives (Moskalenko & Boev, 2014).

Structural Analysis and Applications

  • X-ray Structural Analysis

    • A study utilizing X-ray structural analysis reveals the molecular packing and bonding characteristics of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, providing insights into molecular structures and interactions (Didierjean et al., 2004).
  • Crystal Structure Examination

    • Research focused on the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine to understand the role of N-methylation in peptide conformation, highlighting the conformation of tert-butoxycarbonyl group and the orientation of phenyl rings (Jankowska et al., 2002).

Chemical Reactions and Transformations

  • tert-Butyloxycarbonylation Reactions

    • A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is introduced for the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high yield and chemoselectivity under mild conditions (Saito et al., 2006).
  • N-tert-Butoxycarbonylation of Amines

    • The study explores the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, emphasizing the efficiency and environmental benignity of the process, and its potential application in peptide synthesis (Heydari et al., 2007).
  • Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives

    • Synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives are reported, focusing on their potential as antibacterial agents and the observed enhanced activities of specific derivatives (Song et al., 2009).

Safety And Hazards

When handling “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid”, it is advised to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQOYWPKMIGNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655171
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

CAS RN

885274-97-5
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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